Home > Products > Screening Compounds P27228 > Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate -

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

Catalog Number: EVT-11845003
CAS Number:
Molecular Formula: C11H11Br2NO2
Molecular Weight: 349.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a complex organic compound notable for its bicyclic structure, which incorporates a cyclopentapyridine framework. The molecular formula is C11_{11}H11_{11}Br2_2N O2_2, and it has a molar mass of approximately 349.02 g/mol. This compound features bromine substitutions at positions 1 and 4, along with an ethyl ester group at position 3, contributing to its unique chemical properties and potential biological activities .

Source and Classification

This compound falls under the category of dibrominated pyridine derivatives. It is synthesized through various organic reactions involving cyclopentapyridine derivatives, which are known for their diverse applications in medicinal chemistry due to their structural similarity to naturally occurring alkaloids. Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has garnered attention for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can be achieved through several methods:

  1. Bromination of Cyclopentapyridine Derivatives: This involves the electrophilic substitution of bromine onto the cyclopentapyridine ring at the 1 and 4 positions. The reaction conditions typically include the use of bromine or N-bromosuccinimide in a suitable solvent.
  2. Esterification: Following bromination, the introduction of the ethyl carboxylate group can be accomplished through esterification reactions involving ethyl alcohol and appropriate carboxylic acid derivatives .
  3. Cyclization Reactions: Some synthetic routes may involve cyclization of precursors containing both bromine and carboxylate functionalities to form the final bicyclic structure.

These methods highlight the compound's synthetic versatility and the importance of controlling reaction conditions to achieve desired yields and purities.

Molecular Structure Analysis

Data

The compound's key data includes:

  • Molecular Weight: 349.02 g/mol
  • Melting Point: Not explicitly documented but inferred from similar compounds.
  • Solubility: Likely soluble in organic solvents due to its ester functionality.
Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions, allowing for functional group modifications.
  2. Reduction Reactions: The compound may undergo reduction to yield corresponding amines or alcohols depending on the reducing agent used.
  3. Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are essential for exploring the compound's derivatives and enhancing its pharmacological profiles .

Mechanism of Action

Process and Data

Potential Mechanisms Include:

  • Enzyme Inhibition: Compounds with similar structures often inhibit enzymes by mimicking substrate binding.
  • Receptor Modulation: The compound may interact with specific receptors affecting signal transduction pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid or crystalline compound.
  • Odor: Not specified; typical of organic compounds.

Chemical Properties

  • Reactivity: Sensitive to nucleophilic attack at brominated positions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from studies indicate that this compound exhibits notable biological activity due to its unique structural features .

Applications

Scientific Uses

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has potential applications in:

  1. Pharmaceutical Development: Due to its possible anti-inflammatory and anti-cancer properties.
  2. Chemical Research: As a precursor for synthesizing other biologically active compounds.
  3. Biological Studies: To explore mechanisms of action related to enzyme inhibition or receptor activity.

Further research is necessary to fully understand its therapeutic potential and safety profile .

Introduction

Significance of Polyhalogenated Cyclopenta-Pyridine Derivatives in Heterocyclic Chemistry

Polyhalogenated cyclopenta-fused pyridines represent a critical class of heterocyclic building blocks in modern organic synthesis and medicinal chemistry. These compounds, characterized by their bicyclic framework combining a five-membered carbocycle with a halogenated pyridine ring, exhibit exceptional versatility as synthetic intermediates. The strategic placement of halogen atoms—particularly bromine—at the C-1 and C-4 positions enables sequential cross-coupling reactions (e.g., Suzuki, Negishi, Stille), nucleophilic substitutions, and metal-halogen exchange reactions. This facilitates the systematic construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science [1]. The bromine atoms act as chemical "handles," allowing chemists to introduce diverse functional groups or structural motifs with spatial precision. Additionally, the electron-deficient pyridine core enhances the reactivity of adjacent halogen substituents toward metal-catalyzed transformations, while the cyclopentane ring imparts conformational rigidity and influences the compound’s overall topology. This combination of features makes derivatives like ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate invaluable for developing targeted molecular libraries [1] [3].

Structural Motifs and Nomenclature Challenges in Dibrominated Cyclopenta[c]pyridines

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate possesses a distinctive fused-ring system that demands careful structural analysis. The core consists of a partially saturated cyclopentane ring (positions 5,6,7) fused to a pyridine ring. The fusion type ([c]-fusion) indicates the pyridine bond forming between its C-3/C-4 atoms and the cyclopentane’s C-5/C-6a atoms. This contrasts with the alternative [b]-fusion pattern (e.g., ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate, CAS 113124-13-3), where the pyridine bond involves positions C-2/C-3 and cyclopentane positions C-4a/C-6a [2]. The [c]-fusion places the pyridine nitrogen atom adjacent to the bridgehead carbon (position 5a), critically altering electronic distribution and reactivity compared to [b]-fused isomers.

Table 1: Key Structural Differences Between Cyclopenta[b] and Cyclopenta[c] Pyridine Cores

Structural FeatureCyclopenta[b]pyridine (e.g., CAS 113124-13-3)Cyclopenta[c]pyridine (Target Compound)
Fusion Atoms (Pyridine)C-2,C-3C-3,C-4
Pyridine N PositionPosition 1 (equivalent to quinoline)Position 2 (equivalent to isoquinoline)
Bridgehead AdjacencyN not adjacent to bridgehead (C-4a)N adjacent to bridgehead (C-5a)
Typical Reactivity at C-1/C-4Electrophilic substitution less hinderedC-1 position sterically/electronically hindered

Nomenclature complexity arises from the dibromination pattern. The "1,4-dibromo" designation refers to bromination at pyridine carbon C-4 and the saturated cyclopentane carbon C-1 (adjacent to the fusion point). The ethyl ester at C-3 provides an additional anchor for derivatization. This specific substitution pattern creates regiochemical ambiguity during synthesis, as bromination can potentially occur at alternative sites (e.g., C-2, C-5, C-6, C-7) if reaction conditions are not meticulously controlled. Furthermore, the presence of two distinct bromine atoms—one aryl bromide (C-4) and one alkyl bromide (C-1)—introduces divergent reactivity profiles that must be accounted for in sequential functionalization strategies [1] [2].

Literature Gaps in Synthetic Accessibility and Functionalization of 1,4-Dibromo Derivatives

Despite the utility implied by its structure, ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate suffers from significant gaps in documented synthetic protocols and application studies. While brominated cyclopenta[b]pyridines (e.g., ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine carboxylates) are commercially cataloged as heterocyclic building blocks [1] [2], analogous [c]-fused 1,4-dibromo derivatives remain conspicuously underrepresented in chemical literature and commercial databases. This absence highlights several critical research gaps:

  • Synthetic Methodology Deficiency: No robust, scalable routes to the 1,4-dibromo motif starting from the parent cyclopenta[c]pyridine scaffold are reported. Direct bromination strategies face challenges of regioselectivity (targeting C-1 versus other aliphatic positions) and overbromination. Alternative pathways via dihydro precursors risk aromatization or ring-opening side reactions [1] [3].
  • Functionalization Selectivity Barrier: The divergent reactivity of the C-1 (alkyl bromide) and C-4 (aryl bromide) halogen atoms complicates selective mono-functionalization. Literature on related systems (e.g., patents covering fused pyridine derivatives for pharmaceutical applications [3] [4]) frequently bypasses this challenge by focusing on monobrominated analogs or derivatives with identical halogen types. Methods for selectively activating the aryl bromide for coupling while preserving the alkyl bromide—or vice-versa—under standard catalytic conditions are inadequately explored for this specific scaffold.
  • Stability Data Scarcity: Empirical data on the stability of the 1,4-dibromo compound under various conditions (e.g., heating, light exposure, acidic/basic environments) is lacking. This hinders rational reaction design for downstream applications.

Table 2: Documented Challenges in Synthesizing/Utilizing 1,4-Dibromo Cyclopenta[c]pyridines

Challenge CategorySpecific IssueConsequence
Regioselective SynthesisPoor control over C-1 vs C-2/C-3 brominationMixtures requiring complex purification
Functional Group ToleranceEster group instability under harsh brominationNeed for protection/deprotection steps
Divergent Halogen ReactivityCompetitive reaction at alkyl vs aryl bromideLow yields in selective mono-coupling reactions
Structural CharacterizationLimited NMR/X-ray data for confirmationAmbiguity in regiochemical assignment

These gaps significantly impede the exploration of this compound’s potential in drug discovery (e.g., as a core for kinase inhibitors or HIV capsid modulators [3]) and materials science. Addressing these limitations requires focused research on developing regioselective bromination protocols, protecting group strategies compatible with the ester functionality, and catalytic systems enabling orthogonal functionalization of the two bromine sites [3] [4].

Properties

Product Name

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

IUPAC Name

ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Molecular Formula

C11H11Br2NO2

Molecular Weight

349.02 g/mol

InChI

InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3

InChI Key

QYLRWPLDMZOGEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.